Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methoxy group at the 3-position, a methyl group at the 5-position, and a carboxylate ester group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the carboxylate ester can produce a biphenyl alcohol.
Scientific Research Applications
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Similar structure but lacks the biphenyl core.
4-Methylbiphenyl: Similar biphenyl core but different substitution pattern.
Omeprazole: Contains a methoxy group and a methyl group but has a different core structure.
Uniqueness
Methyl 3-methoxy-5-methyl[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
917592-84-8 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 2-methoxy-4-methyl-6-phenylbenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-9-13(12-7-5-4-6-8-12)15(16(17)19-3)14(10-11)18-2/h4-10H,1-3H3 |
InChI Key |
SYGQXYCMGSFSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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